molecular formula C4H2Cl2N2 B174766 3,4-Dichloropyridazine CAS No. 1677-80-1

3,4-Dichloropyridazine

Cat. No.: B174766
CAS No.: 1677-80-1
M. Wt: 148.98 g/mol
InChI Key: JADVVTZXHQUFLS-UHFFFAOYSA-N
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Description

3,4-Dichloropyridazine is an organic compound with the molecular formula C₄H₂Cl₂N₂. It exists as a colorless crystalline or pale yellow solid with a pungent odor. This compound is part of the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichloropyridazine can be synthesized through the chlorination of pyridazine. One common method involves reacting pyridazine with chlorine gas in the presence of a catalyst such as iron(III) chloride or phosphorus pentachloride. The reaction typically occurs under controlled conditions to ensure the selective chlorination at the 3 and 4 positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas and the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dichloropyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloropyridazine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Uniqueness: 3,4-Dichloropyridazine is unique due to its specific substitution pattern, which allows for selective reactions at the 3 and 4 positions. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various chemical reactions .

Properties

IUPAC Name

3,4-dichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-2-7-8-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADVVTZXHQUFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291142
Record name 3,4-dichloropyridazine
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Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1677-80-1
Record name 3,4-Dichloropyridazine
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Record name 3,4-Dichloropyridazine
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Record name 1677-80-1
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Record name 3,4-dichloropyridazine
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Record name 3,4-dichloropyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 3,4-dichloropyridazine and how does it react with the disodium salt of o-mercaptophenol?

A1: this compound is a pyridazine ring structure with chlorine atoms substituted at the 3rd and 4th positions. The research paper describes its reaction with the disodium salt of o-mercaptophenol. The reaction leads to the formation of 1-methoxy-3,4-diazaphenoxathiin as the sole product []. This suggests that both chlorine atoms in this compound are reactive sites for nucleophilic aromatic substitution.

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